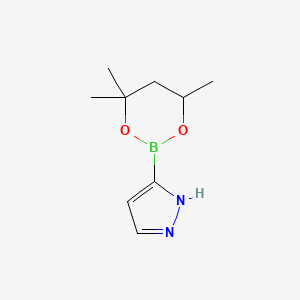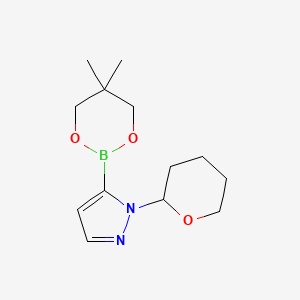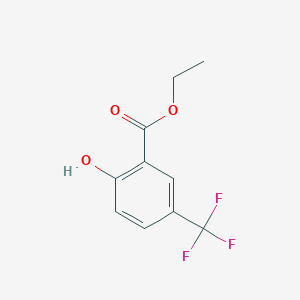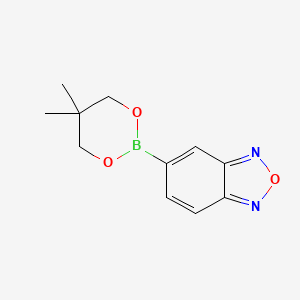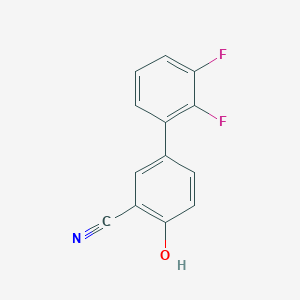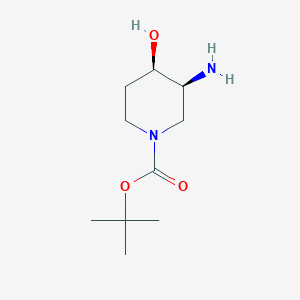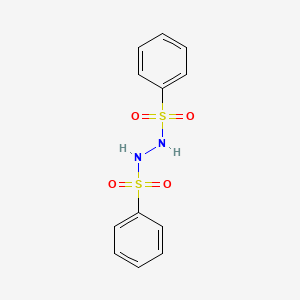![molecular formula C18H41O6PSi B6321274 Phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester CAS No. 944721-48-6](/img/structure/B6321274.png)
Phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester
Overview
Description
Phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester is a chemical compound with the molecular formula C18H41O6PSi and a molecular weight of 412.57 g/mol . This compound is characterized by the presence of a phosphonic acid group and a trimethoxysilyl group attached to an undecyl chain. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester typically involves the reaction of diethyl phosphite with 11-bromoundecyltrimethoxysilane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
Phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Scientific Research Applications
Phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organophosphorus compounds and silane coupling agents.
Biology: This compound is utilized in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Mechanism of Action
The mechanism of action of phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester involves the interaction of its functional groups with target molecules. The phosphonic acid group can form strong chelating bonds with metal ions, while the trimethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane networks. These interactions enable the compound to modify surfaces and enhance the properties of materials .
Comparison with Similar Compounds
Phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, monoethyl ester: This compound has one less ethyl group, which may affect its reactivity and applications.
Phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, triethyl ester: This compound has an additional ethyl group, which may enhance its solubility and stability.
Phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, methyl ester: This compound has a methyl group instead of an ethyl group, which may influence its chemical properties and uses.
Properties
IUPAC Name |
11-diethoxyphosphorylundecyl(trimethoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41O6PSi/c1-6-23-25(19,24-7-2)17-15-13-11-9-8-10-12-14-16-18-26(20-3,21-4)22-5/h6-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVDHIGHATUXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCC[Si](OC)(OC)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41O6PSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228369 | |
| Record name | Diethyl P-[11-(trimethoxysilyl)undecyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944721-48-6 | |
| Record name | Diethyl P-[11-(trimethoxysilyl)undecyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944721-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl P-[11-(trimethoxysilyl)undecyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


